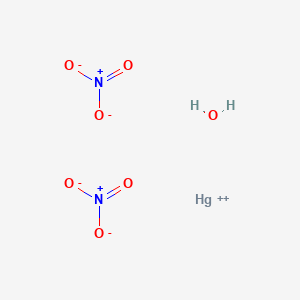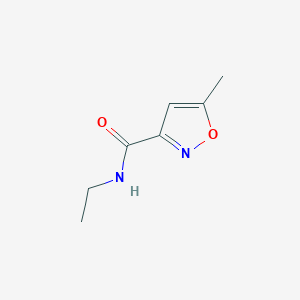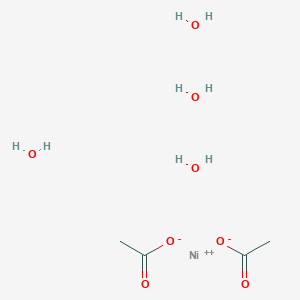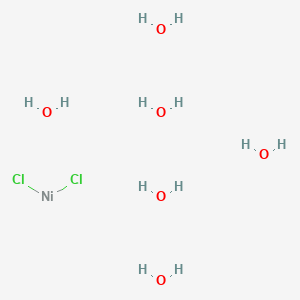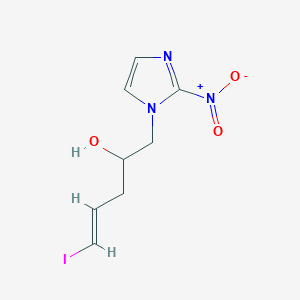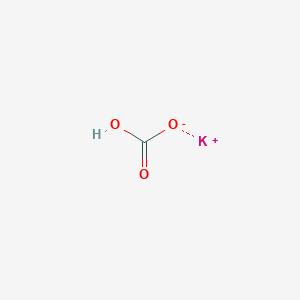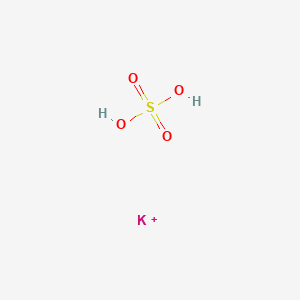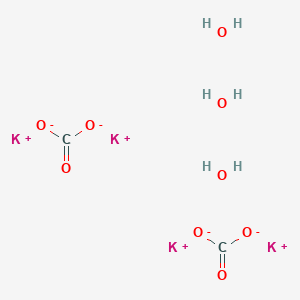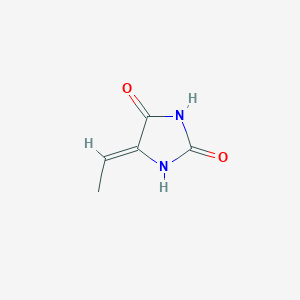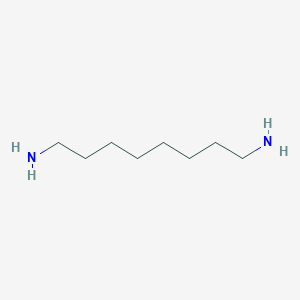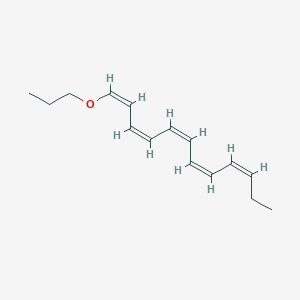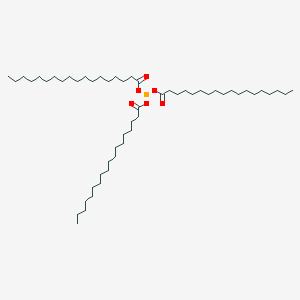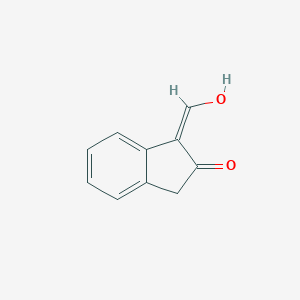
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as indene-2-carbaldehyde and is a derivative of indene.
Mecanismo De Acción
The mechanism of action of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one exhibits low toxicity and has no significant effects on biochemical and physiological processes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one in lab experiments include its high yield synthesis method, low toxicity, and potential applications in the development of new antibiotics and antifungal agents. The limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new antibiotics and antifungal agents based on (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one.
3. Investigation of the potential applications of this compound in other fields, such as agriculture and environmental science.
4. Development of new synthesis methods to improve the yield and solubility of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one.
In conclusion, (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is a chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new antibiotics and antifungal agents based on this compound.
Métodos De Síntesis
The synthesis of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one can be achieved through various methods. One such method involves the reaction of indene with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This method yields (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one with a high yield.
Aplicaciones Científicas De Investigación
The potential applications of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one in scientific research are vast. This compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Propiedades
Número CAS |
133620-88-9 |
|---|---|
Nombre del producto |
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one |
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(3Z)-3-(hydroxymethylidene)-1H-inden-2-one |
InChI |
InChI=1S/C10H8O2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,6,11H,5H2/b9-6- |
Clave InChI |
ONAWXWNKASBKLM-TWGQIWQCSA-N |
SMILES isomérico |
C1C2=CC=CC=C2/C(=C/O)/C1=O |
SMILES |
C1C2=CC=CC=C2C(=CO)C1=O |
SMILES canónico |
C1C2=CC=CC=C2C(=CO)C1=O |
Sinónimos |
2H-Inden-2-one, 1,3-dihydro-1-(hydroxymethylene)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



